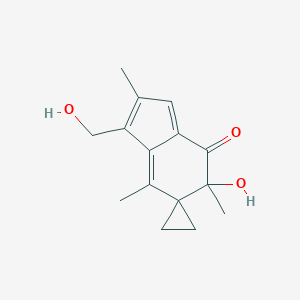

rac-Irofulven

Description

Structure

3D Structure

Properties

IUPAC Name |

5'-hydroxy-1'-(hydroxymethyl)-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-8-6-10-12(11(8)7-16)9(2)15(4-5-15)14(3,18)13(10)17/h6,16,18H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICJCIQSJJKZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397208, DTXSID70870055 | |

| Record name | rac-Irofulven | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6'-Hydroxy-3'-(hydroxymethyl)-2',4',6'-trimethylspiro[cyclopropane-1,5'-inden]-7'(6'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187277-46-9 | |

| Record name | rac-Irofulven | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Achilles' Heel of Cancer: Exploiting DNA Repair Deficiencies with rac-Irofulven

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

rac-Irofulven (6-hydroxymethylacylfulvene, HMAF), a semi-synthetic derivative of the fungal toxin illudin S, represents a compelling class of antitumor agents whose mechanism of action is intrinsically linked to the DNA repair capacity of cancer cells.[1] This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the cytotoxicity of this compound, with a particular focus on its synthetic lethal relationship with deficiencies in specific DNA repair pathways. We will delve into the chemistry of Irofulven-induced DNA damage, the critical role of Transcription-Coupled Nucleotide Excision Repair (TC-NER), the involvement of the Fanconi Anemia (FA) pathway, and the downstream consequences leading to cell cycle arrest and apoptosis. This guide is intended to serve as a resource for researchers and drug development professionals seeking to understand and exploit the unique therapeutic potential of Irofulven and its analogs in the context of precision oncology.

Introduction: A Novel Alkylating Agent with a Targeted Approach

This compound emerged from the screening of illudin analogs with the aim of identifying compounds with a more favorable therapeutic index.[2] Unlike traditional alkylating agents that indiscriminately damage DNA, Irofulven's cytotoxicity is profoundly influenced by the cellular DNA repair machinery. This unique characteristic positions Irofulven as a potential precision therapeutic for tumors harboring specific DNA repair defects.[3][4] The core of its mechanism lies in the formation of bulky DNA adducts that, if unrepaired, trigger a cascade of events culminating in cell death.[5]

The Molecular Onslaught: Irofulven-Induced DNA Damage

Upon cellular uptake, which occurs via a rapid initial phase followed by a slower, sustained phase, Irofulven is metabolically activated.[6] This activation is crucial for its ability to form covalent adducts with macromolecules, with a significant portion binding to DNA.[6][7]

Formation of DNA Adducts

Irofulven primarily functions as a monofunctional alkylating agent, forming adducts with purine bases in the minor groove of DNA.[8] The most abundant of these are 3-alkyladenine adducts.[7] These adducts do not cause significant helical distortion, which has profound implications for their recognition by the cellular DNA repair machinery.[3] Unlike the bulky adducts formed by agents like cisplatin, Irofulven-induced lesions are not efficiently recognized by the global genome nucleotide excision repair (GG-NER) pathway.[9][10]

Table 1: Characteristics of Irofulven-DNA Adducts

| Feature | Description | Reference(s) |

| Primary Adducts | Covalent bonds with purine bases, predominantly 3-alkyladenine. | [7] |

| DNA Groove | Interaction occurs within the minor groove of the DNA helix. | [8] |

| Helical Distortion | Minimal distortion of the DNA double helix. | [3] |

| Cross-linking | Does not induce significant interstrand or DNA-protein cross-links. | [11] |

The Synthetic Lethal Interaction with Transcription-Coupled Nucleotide Excision Repair (TC-NER)

The key to Irofulven's selective toxicity lies in its interaction with the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[12][13] TC-NER is a specialized DNA repair pathway that removes lesions from the transcribed strand of active genes, which are detected when they block the progression of RNA polymerase.[3]

The Stalled Transcription Fork: A Trigger for Repair or Death

Irofulven-induced DNA adducts, while ignored by GG-NER, present a formidable obstacle to the transcription machinery.[10] When RNA polymerase encounters an Irofulven adduct on the template strand, it stalls. This stalling serves as a damage recognition signal, initiating the TC-NER pathway.[3][4] In cells with proficient TC-NER, the adduct is excised, and the DNA is repaired, allowing transcription to resume.

However, in cells with a deficient TC-NER pathway, the stalled transcription complex cannot be resolved. This persistent blockage is a highly cytotoxic event, leading to the induction of apoptosis.[9] The hypersensitivity of TC-NER deficient cells to Irofulven can be dramatic, with some studies reporting up to a 30-fold increase in sensitivity compared to repair-proficient cells.[9] This synthetic lethal relationship forms the basis of the therapeutic hypothesis for Irofulven.

Caption: Irofulven's interaction with TC-NER.

The Role of the Fanconi Anemia (FA) Pathway

While TC-NER is the primary determinant of Irofulven sensitivity, the Fanconi Anemia (FA) pathway also plays a significant role in the cellular response to Irofulven-induced DNA damage.[14] The FA pathway is a complex network of proteins crucial for the repair of DNA interstrand cross-links and other forms of DNA damage, particularly those encountered during DNA replication.[15]

Studies have shown that Irofulven treatment induces the monoubiquitination of FANCD2, a key event in the activation of the FA pathway.[16] This suggests that Irofulven-induced lesions, or the subsequent processing of these lesions, can lead to the formation of DNA double-strand breaks that activate the FA pathway.[17] A functional FA pathway, particularly the presence of FANCD2, has been shown to confer resistance to Irofulven.[14][16] This implies that tumors with deficiencies in the FA pathway may also exhibit increased sensitivity to Irofulven, presenting another avenue for therapeutic targeting.

Caption: Involvement of the Fanconi Anemia pathway.

Downstream Cellular Consequences: Cell Cycle Arrest and Apoptosis

The unresolved DNA damage in repair-deficient cells triggers a cascade of downstream events, primarily cell cycle arrest and apoptosis.

Cell Cycle Arrest

Irofulven treatment leads to a block in the S phase of the cell cycle.[11] This is a direct consequence of the DNA adducts acting as physical barriers to DNA replication, leading to the stalling of replication forks.[5] This S-phase arrest prevents cells with damaged DNA from progressing to mitosis, providing an opportunity for repair. However, in repair-deficient cells, this arrest becomes prolonged and ultimately contributes to the induction of cell death.

Induction of Apoptosis

Irofulven is a potent inducer of apoptosis, a programmed form of cell death.[18][19][20] A notable feature of Irofulven is its ability to induce premitotic apoptosis, meaning that cells can undergo apoptosis without needing to enter mitosis.[18] This is advantageous as it can eliminate slowly dividing cancer cells and reduce the likelihood of selecting for resistant clones.

The apoptotic signaling induced by Irofulven involves both caspase-dependent and caspase-independent pathways.[21] It triggers the intrinsic apoptotic pathway, characterized by the translocation of Bax to the mitochondria, dissipation of the mitochondrial membrane potential, and the release of cytochrome c.[21] This leads to the activation of initiator caspases, such as caspase-9, and executioner caspases.[20] Interestingly, Irofulven-induced apoptosis appears to be largely independent of the anti-apoptotic protein Bcl-2, suggesting it can overcome this common mechanism of chemotherapy resistance.[22]

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the mechanism of action of Irofulven.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of Irofulven concentrations for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

DNA Adduct Quantification by Mass Spectrometry

This method allows for the precise measurement of Irofulven-DNA adducts.

-

Cell Treatment and DNA Isolation: Treat cells with Irofulven, then harvest the cells and isolate genomic DNA using a commercial kit.

-

DNA Digestion: Digest the DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

Sample Cleanup: Purify the nucleoside mixture using solid-phase extraction.

-

LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the Irofulven-adenine and Irofulven-guanine adducts.

-

Data Analysis: Quantify the adduct levels relative to the total amount of DNA analyzed.

Western Blot Analysis for DNA Repair and Apoptosis Markers

This technique is used to detect changes in the expression and activation of key proteins.

-

Protein Extraction: Treat cells with Irofulven for various time points, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., FANCD2, cleaved caspase-3, PARP) and then with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Cell Cycle and Apoptosis Analysis

This method allows for the quantitative analysis of cell cycle distribution and apoptosis.

-

Cell Preparation: Treat cells with Irofulven, then harvest and fix them in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

-

Cell Cycle: Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Apoptosis: Quantify the sub-G1 peak, which represents apoptotic cells with fragmented DNA.

-

Conclusion and Future Directions

This compound's mechanism of action provides a compelling example of how exploiting specific vulnerabilities in cancer cells, such as DNA repair deficiencies, can lead to potent and selective antitumor activity. The synthetic lethal relationship with TC-NER deficiency is a particularly promising therapeutic avenue. Future research should focus on:

-

Biomarker Development: Identifying robust biomarkers, such as mutations in TC-NER genes or specific gene expression signatures, to predict which patients are most likely to respond to Irofulven therapy.[9]

-

Combination Therapies: Exploring synergistic combinations of Irofulven with other DNA damaging agents or inhibitors of other DNA repair pathways to enhance its efficacy and overcome potential resistance mechanisms.[23]

-

Analog Development: Synthesizing and evaluating new Irofulven analogs with improved pharmacokinetic properties and a wider therapeutic window.[2][24]

By continuing to unravel the intricate details of Irofulven's interactions with the cellular DNA damage response, the scientific community can work towards realizing its full potential as a targeted therapy for a range of malignancies.

References

- Burkhart, D. J., et al. (2003). Cell cycle effects and induction of premitotic apoptosis by irofulven in synchronized cancer cells. International Journal of Oncology, 23(3), 759-766.

- Bessho, M., et al. (2004). Irofulven Cytotoxicity Depends on Transcription-Coupled Nucleotide Excision Repair and Is Correlated With XPG Expression in Solid Tumor Cells. Clinical Cancer Research, 10(18), 6272-6278.

- Woynarowska, B. A., et al. (2002). Caspase-mediated apoptosis and caspase-independent cell death induced by irofulven in prostate cancer cells. Molecular Cancer Therapeutics, 1(7), 481-490.

- Woynarowska, B. A., et al. (2001). Apoptosis induction by the dual-action DNA- and protein-reactive antitumor drug irofulven is largely Bcl-2-independent. Biochemical Pharmacology, 62(5), 589-598.

- Kelner, M. J., et al. (2010). Abstract 751: Synthesis of irofulven analogs. Cancer Research, 70(8 Supplement), 751.

- Gong, B., et al. (2012). Quantification of acylfulvene- and illudin S-DNA adducts in cells with variable bioactivation capacities. Chemical Research in Toxicology, 25(6), 1259-1267.

- Woynarowska, B. A., et al. (2002). Irofulven induces apoptosis in breast cancer cells regardless of caspase-3 status.

- van der Lee, M., et al. (2020). Irofulven sensitivity is conferred by TC-NER or common NER gene defects and not by GG-NER gene defects. bioRxiv.

- Bold, R. J., et al. (2001). Irofulven (6-hydroxymethylacylfulvene, MGI 114) induces caspase 8 and 9-mediated apoptosis in human pancreatic adenocarcinoma cells. Anticancer Research, 21(3B), 1789-1794.

- Topka, M. R., et al. (2021). Identification of a synthetic lethal relationship between nucleotide excision repair (NER) deficiency and irofulven sensitivity in urothelial cancer. Clinical Cancer Research, 27(7), 1997-2009.

- Topka, M. R., et al. (2021). Identification of a Synthetic Lethal Relationship between Nucleotide Excision Repair Deficiency and Irofulven Sensitivity in Urothelial Cancer. Clinical Cancer Research, 27(7), 1997-2009.

- Wang, W., et al. (2006). Fanconi anemia D2 protein confers chemoresistance in response to the anticancer agent, irofulven. Molecular Cancer Therapeutics, 5(12), 3153-3161.

- Greenberg, R. A., & Jiang, Q. (2021). Morning for Irofulven, What Could be fiNER?. Clinical Cancer Research, 27(7), 1833-1835.

-

Irofulven. In Wikipedia. Retrieved January 14, 2026, from [Link]

- Wang, W., et al. (2006). Fanconi anemia D2 protein confers chemoresistance in response to the anticancer agent, irofulven. Molecular Cancer Therapeutics, 5(12), 3153-3161.

- Wang, W., et al. (2006). Fanconi anemia D2 protein confers chemoresistance and contributes to S phase cell cycle arrest in response to the anticancer agent, irofulven.

- McMorris, T. C., et al. (2001). Structure−Activity Studies of Antitumor Agent Irofulven (Hydroxymethylacylfulvene) and Analogues. Journal of Medicinal Chemistry, 44(19), 3143-3149.

- Burkhart, D. J., et al. (2003). Cell cycle effects and induction of premitotic apoptosis by irofulven in synchronized cancer cells. International Journal of Oncology, 23(3), 759-766.

- Herzig, M. C. S., et al. (2012). Depurinating Acylfulvene−DNA Adducts: Characterizing Cellular Chemical Reactions of a Selective Antitumor Agent. Journal of the American Chemical Society, 134(1), 357-366.

- Greenberg, R. A., & Jiang, Q. (2021). Morning for irofulven, what could be fiNER?. Clinical Cancer Research, 27(7), 1833-1835.

- Scott, H. E., et al. (2020). Inhibitors of the Fanconi anaemia pathway as potential antitumour agents for ovarian cancer. British Journal of Cancer, 122(6), 769-778.

- Woynarowski, J. M., et al. (1998). Drug uptake and cellular targets of hydroxymethylacylfulvene (HMAF). Biochemical Pharmacology, 56(11), 1417-1426.

- Irofulven trial in refractory pancreatic cancer discontinued. (2002). BioWorld.

- Rowinsky, E. K., et al. (2000). Phase I clinical and pharmacokinetic trial of irofulven. Annals of Oncology, 11(11), 1439-1447.

- Allarity Therapeutics. (2021). Irofulven in AR-targeted and Docetaxel-Pretreated mCRPC Patients With Drug Response Predictor (DRP®). (ClinicalTrials.gov Identifier: NCT03643107).

- DiPaola, R. S., et al. (2003). Irofulven demonstrates clinical activity against metastatic hormone-refractory prostate cancer in a phase 2 single-agent trial.

- Kelner, M. J., et al. (2008). Synergy of irofulven in combination with other DNA damaging agents: synergistic interaction with altretamine, alkylating, and platinum-derived agents in the MV522 lung tumor model. Cancer Chemotherapy and Pharmacology, 61(3), 441-451.

-

National Center for Biotechnology Information. (n.d.). (-)-Irofulven. PubChem. Retrieved January 14, 2026, from [Link]

- National Cancer Institute. (2011). Irofulven in Treating Patients With Metastatic Breast Cancer. (ClinicalTrials.gov Identifier: NCT00003796).

- Gong, B., et al. (2007). Depurinating acylfulvene-DNA adducts: characterizing cellular chemical reactions of a selective antitumor agent. Journal of the American Chemical Society, 129(3), 633-641.

- National Cancer Institute. (2011). Irofulven in Treating Patients With Relapsed or Refractory Non-small Cell Lung Cancer. (ClinicalTrials.gov Identifier: NCT00005837).

- Amato, R. J., et al. (2002). Irofulven, a novel inhibitor of DNA synthesis, in metastatic renal cell cancer.

- Prakash, C., et al. (2002). Pharmacokinetics, metabolism, and routes of excretion of intravenous irofulven in patients with advanced solid tumors. Drug Metabolism and Disposition, 30(8), 920-927.

- Urien, S., et al. (2003). Phase I population pharmacokinetics of irofulven. Anti-Cancer Drugs, 14(5), 387-392.

- de Jonge, M. J., et al. (2004). Phase I and pharmacokinetic study of irofulven administered weekly or biweekly in advanced solid tumor patients. Clinical Cancer Research, 10(21), 7220-7227.

- Jaspers, N. G. J., et al. (2002).

- Woynarowski, J. M., et al. (1997). Effects on DNA integrity and apoptosis induction by a novel antitumor sesquiterpene drug, 6-hydroxymethylacylfulvene (HMAF, MGI 114). Biochemical Pharmacology, 54(11), 1181-1193.

- Jaspers, N. G. J., et al. (2002).

- Roos, W. P., & Kaina, B. (2020). DNA Damage-Inducing Anticancer Therapies: From Global to Precision Damage. Trends in Pharmacological Sciences, 41(10), 738-751.

-

Taylor & Francis. (n.d.). Induced cell cycle arrest – Knowledge and References. Retrieved January 14, 2026, from [Link]

Sources

- 1. Irofulven - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a synthetic lethal relationship between nucleotide excision repair (NER) deficiency and irofulven sensitivity in urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Irofulven, a novel inhibitor of DNA synthesis, in metastatic renal cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug uptake and cellular targets of hydroxymethylacylfulvene (HMAF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Depurinating acylfulvene-DNA adducts: characterizing cellular chemical reactions of a selective antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Irofulven cytotoxicity depends on transcription-coupled nucleotide excision repair and is correlated with XPG expression in solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-tumour compounds illudin S and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects on DNA integrity and apoptosis induction by a novel antitumor sesquiterpene drug, 6-hydroxymethylacylfulvene (HMAF, MGI 114) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of a Synthetic Lethal Relationship between Nucleotide Excision Repair Deficiency and Irofulven Sensitivity in Urothelial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fanconi anemia D2 protein confers chemoresistance in response to the anticancer agent, irofulven [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibitors of the Fanconi anaemia pathway as potential antitumour agents for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Cell cycle effects and induction of premitotic apoptosis by irofulven in synchronized cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Irofulven induces apoptosis in breast cancer cells regardless of caspase-3 status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Irofulven (6-hydroxymethylacylfulvene, MGI 114) induces caspase 8 and 9-mediated apoptosis in human pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Apoptosis induction by the dual-action DNA- and protein-reactive antitumor drug irofulven is largely Bcl-2-independent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synergy of irofulven in combination with other DNA damaging agents: synergistic interaction with altretamine, alkylating, and platinum-derived agents in the MV522 lung tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

Introduction: From Fungal Toxin to Targeted Therapy

An In-depth Technical Guide to the Discovery and Synthesis of Irofulven from Illudin S

The journey of irofulven, a novel anti-cancer agent, is a compelling narrative of natural product modification, transforming a highly toxic fungal metabolite into a promising therapeutic candidate. The story begins with the Omphalotus illudens mushroom, commonly known as the Jack O'Lantern, which produces a class of cytotoxic sesquiterpenes called illudins.[1][2] While illudin S, a prominent member of this family, demonstrated potent antitumor activity, its clinical development was thwarted by a poor therapeutic index, exhibiting severe toxicity to normal tissues.[3][4] This challenge prompted a concerted effort to develop analogs with an improved safety profile.

The breakthrough came from the semi-synthetic derivative 6-hydroxymethylacylfulvene, later named irofulven (also known as HMAF or MGI-114).[5][6] Developed by scientists at the University of California, San Diego, irofulven emerged as a compound with a significantly enhanced therapeutic window.[7] It is less cytotoxic overall than its parent compound, illudin S, but crucially, it exhibits much greater selectivity in its toxicity toward malignant cells compared to normal cells.[5] This selectivity stems from its unique mechanism as a DNA alkylating agent, which is preferentially activated within and recognized by the cellular machinery of cancer cells.[1][8] This guide provides a detailed exploration of the scientific rationale, synthetic pathways, and mechanism of action that define irofulven's journey from discovery to clinical investigation.

Part 1: The Rationale for Irofulven's Development

The primary impetus for developing derivatives of illudin S was to dissociate its potent cytotoxicity from its narrow therapeutic window.[3][9] Early studies confirmed that illudins were too toxic for systemic cancer therapy. The goal was therefore to rationally modify the illudin scaffold to create a new chemical entity that would retain or enhance anti-cancer efficacy while minimizing harm to healthy cells.

Irofulven's design achieved this objective. The key structural modification proved to dramatically alter its biological activity profile. Preclinical studies revealed a remarkable differential response: irofulven is potently cytotoxic to a wide range of human tumor cell lines, inducing programmed cell death (apoptosis), while in normal cells, its effects are largely cytostatic (inhibiting growth without causing cell death).[10] This selective induction of apoptosis in tumor cells, which occurs irrespective of p53 or Bcl-2 status, represented a significant advantage over many conventional chemotherapeutics and validated the synthetic effort.[11][12] The development was spearheaded by MGI PHARMA, which advanced the compound into numerous clinical trials.[7][13]

Part 2: Synthesis of Irofulven

The production of irofulven relies on both semi-synthesis from the natural product and, for investigational purposes, total chemical synthesis. The semi-synthetic route is the most practical for larger-scale production.

Semi-Synthesis from Illudin S

The most efficient and widely used method to produce irofulven begins with illudin S, which is readily obtained from the fermentation of O. illudens.[2] The process is a straightforward two-step chemical conversion.

Experimental Protocol: Semi-Synthesis of Irofulven

-

Step 1: Conversion of Illudin S to Acylfulvene.

-

Reaction: Illudin S is treated with dilute sulfuric acid (H₂SO₄).

-

Mechanism: This step proceeds via a reverse Prins reaction, where the acidic environment catalyzes the elimination of a formaldehyde equivalent and water, leading to the formation of the acylfulvene core structure.[2][14]

-

Rationale: This initial transformation is critical as acylfulvene itself is far less reactive toward biological nucleophiles like thiols compared to illudin S, which is believed to contribute to the reduced systemic toxicity.[14]

-

-

Step 2: Conversion of Acylfulvene to Irofulven (Hydroxymethylacylfulvene).

-

Reaction: The acylfulvene intermediate from Step 1 is reacted with an excess of formaldehyde (often from paraformaldehyde) in the presence of dilute sulfuric acid.[2][5]

-

Mechanism: This is an acid-catalyzed hydroxymethylation reaction at the 6-position of the fulvene ring.

-

Rationale: The addition of the hydroxymethyl group is the key modification that restores potent, yet selective, antitumor activity. This functional group is crucial for the molecule's bioactivation and subsequent interaction with DNA. The final product, irofulven, can be prepared in approximately 40% yield from illudin S through this two-step process.[2]

-

Caption: Semi-synthetic pathway from Illudin S to Irofulven.

Total Synthesis of Irofulven

While not used for mass production, the total synthesis of irofulven has been successfully achieved and is invaluable for accessing novel analogs and confirming its absolute stereochemistry. The molecular architecture, featuring a strained cyclopropyl group and multiple stereocenters, presents a significant synthetic challenge.[15]

One notable enantioselective total synthesis features the use of sophisticated metathesis reactions to construct the complex ring system.[3][15][16]

Key Stages of an Enantioselective Total Synthesis Approach:

-

Stereocenter Installation: An Evans copper-catalyzed asymmetric aldol addition is employed early in the synthesis to precisely set a key stereocenter, which is crucial for the molecule's final biological activity.[16]

-

Core Ring Formation: An enyne ring-closing metathesis (EYRCM) cascade reaction is used to efficiently generate the fused bicyclic core of the molecule.[3][15]

-

Final Ring Closure: A late-stage ring-closing olefin metathesis (RCM) is utilized to construct the final ring and complete the carbon skeleton of irofulven.[3][15]

Other reported strategies include the use of a 1,3-dipolar cycloaddition of a carbonyl ylide to build the core framework, demonstrating the versatility of synthetic approaches to this complex target.[2][14][17]

Caption: Key stages in a metathesis-based total synthesis of irofulven.

Part 3: Mechanism of Action

Irofulven's anticancer activity is rooted in its function as a unique DNA-damaging agent. It is a prodrug that requires metabolic activation to exert its cytotoxic effects.[5]

-

Bioactivation: In vivo, irofulven is activated by NADPH-dependent oxidoreductases.[1] This activation is thought to occur more readily in tumor cells, contributing to its selectivity.

-

Macromolecular Binding: Once activated, irofulven becomes a potent alkylating agent, capable of forming covalent bonds with cellular macromolecules.[8][18] Its primary and most critical target is DNA.[1][7] Studies have shown that upon entering a cell, irofulven localizes primarily to the nucleus, where it forms stable DNA adducts.[11][18] It also binds to proteins and RNA, which may contribute to its overall activity.[18]

-

Induction of DNA Damage and Cell Cycle Arrest: The formation of irofulven-DNA adducts physically obstructs the progression of DNA replication and transcription machinery.[7][19] This interference leads to the stalling of replication forks and transcription complexes, triggering a cellular DNA damage response and causing cells to arrest in the S-phase of the cell cycle.[1][11]

-

Selective Apoptosis Induction: In tumor cells, the overwhelming DNA damage and cell cycle arrest culminate in the activation of the caspase-mediated apoptotic pathway, leading to programmed cell death.[11] Normal cells, however, are significantly more resistant to this apoptotic induction and tend to undergo cytostasis, from which they may recover.[10]

A defining feature of irofulven is its interaction with the DNA repair machinery. The DNA lesions it creates are largely ignored by the global genome nucleotide excision repair (GG-NER) system.[19][20][21] Instead, their repair is dependent on pathways that are active during DNA replication and transcription, specifically transcription-coupled NER (TC-NER) and post-replication repair (PRR).[22][23] This dependency creates a vulnerability in cancer cells that have deficiencies in these specific repair pathways, opening a new avenue for patient selection and precision medicine.[24]

Caption: Simplified signaling pathway for irofulven's mechanism of action.

Part 4: Clinical Development and Future Outlook

Irofulven has been evaluated in numerous Phase I and II clinical trials across a spectrum of solid tumors, including ovarian, prostate, pancreatic, breast, and non-small cell lung cancer.[2][7][25][26][27] The U.S. Food and Drug Administration (FDA) granted it "fast track" status at one point based on promising early data.[7]

Preclinical studies in human tumor xenograft models showed excellent activity, with complete tumor regressions observed in breast, lung, and colon cancer models.[6][28] In the clinic, irofulven demonstrated activity, particularly in heavily pretreated patient populations, such as those with platinum-resistant ovarian cancer.[8]

However, clinical development has been hampered by a challenging toxicity profile. Dose-limiting toxicities include significant nausea, vomiting, fatigue, and myelosuppression (particularly thrombocytopenia).[25][29] A particularly notable and often dose-limiting side effect is retinal toxicity, which can manifest as alterations in color perception and visual fields.[9][26] These adverse events necessitated the exploration of alternative, more intermittent dosing schedules to improve the drug's therapeutic index.[9][11]

The table below summarizes results from a key Gynecologic Oncology Group (GOG) trial in platinum-sensitive ovarian cancer, illustrating both the activity and challenges of irofulven.

| Parameter | Data | Reference |

| Study Population | Recurrent, intermediately platinum-sensitive ovarian cancer | [11] |

| Dose & Schedule | 0.45 mg/kg IV on Days 1 and 8, every 21 days | [11] |

| Partial Responses | 7 / 55 (12.7%) | [11] |

| Stable Disease | 30 / 55 (54.6%) | [11] |

| Median PFS | 6.4 months | [11] |

| Median OS | 22.1+ months | [11] |

| Key Grade 3/4 Toxicities | Neutropenia, Thrombocytopenia, Nausea, Vomiting, Fatigue | [11] |

PFS: Progression-Free Survival; OS: Overall Survival

Despite these challenges, research into irofulven continues. Its unique mechanism of action, particularly its reliance on specific DNA repair pathways, makes it a compelling candidate for a precision medicine approach. Ongoing and future studies aim to identify patients with tumors harboring NER pathway deficiencies, who are hypothesized to be most sensitive to irofulven's effects.[24][30]

Conclusion

The development of irofulven from the fungal toxin illudin S is a landmark achievement in medicinal chemistry and drug development. It exemplifies a successful strategy of rationally modifying a natural product to enhance its therapeutic index, creating a molecule with potent and selective anti-cancer properties. Through a simple semi-synthetic process, the non-selective toxicity of illudin S was transformed into the tumor-targeted activity of irofulven. Its mechanism as a DNA alkylating agent that exploits specific DNA repair pathways continues to make it a subject of significant scientific interest. While clinical toxicities have posed hurdles, the story of irofulven underscores the enduring value of natural products as a source of novel therapeutic agents and provides a blueprint for targeting specific cancer vulnerabilities.

References

-

Title: Enantioselective Total Synthesis of (−)-Acylfulvene and (−)-Irofulven - PMC Source: National Institutes of Health URL: [Link]

-

Title: Enantioselective Total Synthesis of (−)-Acylfulvene and (−)-Irofulven Source: ACS Publications URL: [Link]

-

Title: (-)-Irofulven | C15H18O3 Source: PubChem - NIH URL: [Link]

-

Title: Discovery and development of sesquiterpenoid derived hydroxymethylacylfulvene: a new anticancer drug Source: PubMed URL: [Link]

-

Title: Definition of irofulven - NCI Drug Dictionary Source: National Cancer Institute URL: [Link]

-

Title: Antitumor effects of irofulven in advanced cancer Source: BioWorld URL: [Link]

-

Title: A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC Source: National Institutes of Health URL: [Link]

-

Title: Marked Activity of Irofulven toward Human Carcinoma Cells Source: AACR Journals URL: [Link]

-

Title: A phase II trial of 6-hydroxymethylacylfulvene (MGI-114, irofulven) in patients with advanced non-small cell cancer previously treated with chemotherapy Source: PubMed URL: [Link]

-

Title: Synthesis and Biological Activity of Enantiomers of Antitumor Irofulven Source: ACS Publications URL: [Link]

-

Title: Irofulven in AR-targeted and Docetaxel-Pretreated mCRPC Patients With Drug Response Predictor (DRP®) Source: ClinicalTrials.gov URL: [Link]

-

Title: Phase I and Pharmacokinetic Study of Irofulven Administered Weekly or Biweekly in Advanced Solid Tumor Patients Source: AACR Journals URL: [Link]

-

Title: Preclinical Antitumor Activity of 6-Hydroxymethylacylfulvene, a Semisynthetic Derivative of the Mushroom Toxin Illudin S Source: AACR Journals URL: [Link]

-

Title: Phase I study of irofulven (MGI 114), an acylfulvene illudin analog, in patients with acute leukemia Source: PubMed URL: [Link]

-

Title: Synthesis of (–)-Acylfulvene and (–)-Irofulven Source: Synfacts URL: [Link]

-

Title: A phase II study of irofulven in women with recurrent and heavily pretreated ovarian cancer Source: Gynecologic Oncology URL: [Link]

-

Title: Irofulven in Treating Patients With Metastatic Breast Cancer Source: ClinicalTrials.gov URL: [Link]

-

Title: Phase I study of Irofulven (MGI 114), an acylfulvene illudin analog, in patients with acute leukemia Source: Icahn School of Medicine at Mount Sinai URL: [Link]

-

Title: Total synthesis of hydroxymethylacylfulvene, an antitumour derivative of illudin S Source: ResearchGate URL: [Link]

-

Title: Structure of irofulven and illudin S Source: ResearchGate URL: [Link]

-

Title: Structures of illudin M and S and semisynthetic analogue irofulven (HMAF) Source: ResearchGate URL: [Link]

-

Title: Anti-tumour compounds illudin S and Irofulven induce DNA lesions ignored by global repair and exclusively processed Source: CORE URL: [Link]

-

Title: Morning for irofulven, what could be fiNER? Source: PubMed Central - NIH URL: [Link]

-

Title: Structure of irofulven and illudin S Source: ResearchGate URL: [Link]

-

Title: Phase I clinical and pharmacokinetic trial of irofulven Source: PubMed URL: [Link]

-

Title: Efficacy of HMAF (MGI-114) in the MV522 metastatic lung carcinoma xenograft model nonresponsive to traditional anticancer agents Source: PubMed URL: [Link]

-

Title: Drug uptake and cellular targets of hydroxymethylacylfulvene (HMAF) Source: PubMed URL: [Link]

-

Title: Differential cytotoxicity and induction of apoptosis in tumor and normal cells by hydroxymethylacylfulvene (HMAF) Source: PubMed URL: [Link]

-

Title: Total synthesis of hydroxymethylacylfulvene, an antitumour derivative of illudin S Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: (PDF) Anti-tumour compounds illudin S and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways Source: ResearchGate URL: [Link]

-

Title: Anti-tumour compounds illudin S and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways Source: PubMed URL: [Link]

-

Title: Anti-tumour compounds illudin S and Irofulven induce DNA lesions ignored by global repair and exclusively processed Source: ScienceDirect URL: [Link]

-

Title: Anti-tumour compounds illudin S and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways. Source: Semantic Scholar URL: [Link]

-

Title: The mutational impact of Illudin S on human cells Source: PubMed URL: [Link]

Sources

- 1. Facebook [cancer.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enantioselective Total Synthesis of (−)-Acylfulvene and (−)-Irofulven - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and development of sesquiterpenoid derived hydroxymethylacylfulvene: a new anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. (-)-Irofulven | C15H18O3 | CID 148189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Differential cytotoxicity and induction of apoptosis in tumor and normal cells by hydroxymethylacylfulvene (HMAF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. | BioWorld [bioworld.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 17. Total synthesis of hydroxymethylacylfulvene, an antitumour derivative of illudin S - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Drug uptake and cellular targets of hydroxymethylacylfulvene (HMAF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. files01.core.ac.uk [files01.core.ac.uk]

- 21. Anti-tumour compounds illudin S and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. repub.eur.nl [repub.eur.nl]

- 23. The mutational impact of Illudin S on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Morning for irofulven, what could be fiNER? - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A phase II trial of 6-hydroxymethylacylfulvene (MGI-114, irofulven) in patients with advanced non-small cell cancer previously treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A phase II study of irofulven in women with recurrent and heavily pretreated ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ClinicalTrials.gov [clinicaltrials.gov]

- 28. Efficacy of HMAF (MGI-114) in the MV522 metastatic lung carcinoma xenograft model nonresponsive to traditional anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Phase I clinical and pharmacokinetic trial of irofulven - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. ClinicalTrials.gov [clinicaltrials.gov]

An In-Depth Technical Guide to rac-Irofulven's Effects on Cell Cycle Progression

Abstract

rac-Irofulven (6-hydroxymethylacylfulvene, formerly MGI 114) is a semi-synthetic derivative of the mushroom toxin Illudin S, engineered for enhanced anti-tumor activity and a more favorable toxicity profile.[1][2] Its potent cytotoxicity is primarily mediated by its ability to induce extensive DNA damage, which consequently triggers a robust DNA Damage Response (DDR). This response culminates in profound cell cycle arrest at multiple checkpoints, ultimately leading to apoptosis in cancer cells.[2][3] This guide provides a detailed examination of the molecular mechanisms underpinning Irofulven's impact on cell cycle progression. It outlines the nature of the DNA lesions, the signaling cascades activated, and the key effector proteins that execute cell cycle arrest. Furthermore, this document serves as a practical resource for researchers, offering validated, step-by-step protocols for assessing these cellular effects, including cytotoxicity assays, flow cytometric cell cycle analysis, and Western blotting for critical checkpoint proteins.

Introduction: The Genesis of a Novel Alkylating Agent

Irofulven belongs to a novel class of anti-cancer agents whose mechanism is distinct from many traditional chemotherapeutics.[1][2] Unlike classical alkylating agents, Irofulven's cytotoxicity is notably less affected by p53 mutational status or the functionality of DNA mismatch repair (MMR) systems, making it a promising agent against a broader spectrum of resistant tumors.[4] Its journey from a fungal toxin to a clinical candidate is a testament to rational drug design aimed at exploiting the inherent vulnerabilities of cancer cells, particularly their reliance on rapid DNA replication. This guide dissects the core of Irofulven's efficacy: the induction of irreparable DNA damage and the subsequent hijacking of the cell cycle machinery.

Core Mechanism: DNA Damage and the Cellular Alarm

The primary cytotoxic action of Irofulven begins with its metabolic activation, leading to the formation of highly reactive intermediates. These intermediates covalently bind to DNA, creating a spectrum of lesions. While the precise structure of all adducts is complex, the most significant consequence is the generation of DNA single-strand breaks and interstrand cross-links.[1][5] This damage physically obstructs the progression of both replication forks and transcription machinery.[6][7]

The cell interprets this obstruction as a critical threat to genomic integrity, triggering a complex signaling network known as the DNA Damage Response (DDR). A key insight into Irofulven's action is that the repair of its induced lesions is highly dependent on transcription-coupled nucleotide excision repair (TC-NER) pathways, while being largely ignored by global genome repair.[7][8] This specificity may explain its potency and unique resistance profile.

The DNA Damage Response Cascade to Irofulven

Upon sensing Irofulven-induced DNA lesions, particularly the stalled replication forks and double-strand breaks that arise, the cell activates a cascade of protein kinases.[1] The primary apical kinases in this pathway are Ataxia-Telangiectasia Mutated (ATM) and ATM-Rad3-Related (ATR).[6]

-

ATM/ATR Activation: Studies have shown that Irofulven treatment leads to the phosphorylation and activation of ATM on Serine 1981.[9] ATM, in turn, phosphorylates a host of downstream targets.

-

CHK2 as a Key Mediator: A critical downstream effector of ATM is the checkpoint kinase 2 (CHK2).[9][10] Irofulven robustly activates CHK2 through ATM-dependent phosphorylation on Threonine 68.[9][11] Interestingly, the checkpoint kinase 1 (CHK1), which is typically activated by ATR in response to UV damage, is not significantly activated by Irofulven.[9][11] This highlights a specific signaling axis (ATM-CHK2) as central to the Irofulven response.

-

p53 and its Dependents: The tumor suppressor protein p53 is a crucial component of the DDR. Following Irofulven treatment, ATM and CHK2 phosphorylate p53 (on Serine 15 and Serine 20, respectively), leading to its stabilization and nuclear accumulation.[1][9][12] Activated p53 then functions as a transcription factor, upregulating the expression of key cell cycle inhibitors, most notably p21cip1/waf1.[12]

The following diagram illustrates the core signaling pathway initiated by Irofulven.

Caption: Irofulven-induced DNA damage activates the ATM-CHK2-p53 signaling axis.

Impact on Cell Cycle Checkpoints

The activation of the DDR cascade by Irofulven results in cell cycle arrest at multiple phases. This arrest is a critical cellular decision, providing time for DNA repair or, if the damage is too severe, triggering apoptosis. The specific phase of arrest can be dependent on the drug concentration, duration of exposure, and the p53 status of the cancer cells.[2]

-

G1/S Arrest: In p53 wild-type cells, Irofulven treatment often induces a robust G1 arrest.[2] This is primarily mediated by the transcriptional activation of p21 by p53.[12] The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor, which binds to and inactivates Cyclin E/CDK2 complexes, thereby preventing the phosphorylation of retinoblastoma protein (Rb) and blocking entry into the S phase.[3]

-

Intra-S Phase Arrest: Irofulven is a potent inducer of S-phase arrest, a direct consequence of stalled DNA replication forks.[2][6] CHK2 activation plays a significant role in this checkpoint by phosphorylating and targeting the phosphatase CDC25A for degradation.[6] The degradation of CDC25A prevents the activation of CDK2, which is necessary for continued DNA synthesis. This replication-dependent activation of CHK2 is a hallmark of Irofulven's action.[6]

-

G2/M Arrest: In cells that bypass the G1 and S checkpoints, or particularly in p53-mutant cells, an accumulation in the G2/M phase is often observed.[2][13] This checkpoint prevents cells with damaged DNA from entering mitosis. The mechanism involves the inhibition of the Cyclin B/CDK1 (MPF - Mitosis Promoting Factor) complex. Activated CHK2 can phosphorylate and inhibit CDC25C, the phosphatase responsible for activating CDK1, thus enforcing the G2/M block.[6][14]

Experimental Analysis: Protocols and Methodologies

To investigate the effects of this compound on cell cycle progression, a coordinated set of experiments is required. This section provides validated, field-tested protocols for the key assays.

Assessing Cytotoxicity: The MTT Assay

Causality: Before analyzing cell cycle effects, it is crucial to determine the cytotoxic concentration range of Irofulven for the specific cell line under investigation. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[15][16] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17][18] The amount of formazan produced is proportional to the number of viable cells.[17]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [17][18][19]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the Irofulven-containing medium. Include vehicle-only (e.g., DMSO) and medium-only controls.

-

Incubation: Incubate the plate for a duration relevant to the cell cycle (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[16] Dilute this stock 1:10 in serum-free medium. Remove the drug-containing medium and add 100 µL of the diluted MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will form visible purple formazan crystals.

-

Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[19]

-

Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[16] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from the medium-only wells. Plot a dose-response curve to determine the IC50 value (the concentration of Irofulven that inhibits cell growth by 50%).

Analyzing Cell Cycle Distribution: Flow Cytometry

Causality: This is the most direct method for quantifying the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). The protocol uses propidium iodide (PI), a fluorescent intercalating agent that binds to DNA.[20] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell.[20] Therefore, cells in G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) can be distinguished. Treatment with RNase is essential as PI can also bind to double-stranded RNA.[20]

Protocol: Propidium Iodide Staining for Cell Cycle Analysis [21][22]

-

Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere. Treat with this compound at relevant concentrations (e.g., 1x and 3x IC50) for a specified time (e.g., 24 hours). Include an untreated or vehicle-treated control.

-

Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Trypsinize adherent cells, combine with the supernatant, and transfer to a 15 mL conical tube.

-

Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet with 1-2 mL of ice-cold PBS.

-

Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing.[21] This step fixes the cells and permeabilizes the membranes. Incubate for at least 30 minutes at 4°C (or overnight).

-

Rehydration and Staining: Pellet the fixed cells (e.g., 500 x g for 5 minutes). Discard the ethanol and wash the pellet twice with PBS.

-

Staining Solution: Resuspend the cell pellet in 500 µL of staining solution containing:

-

Incubation: Incubate the cells in the staining solution for 30 minutes at 37°C in the dark.[22]

-

Data Acquisition: Analyze the samples on a flow cytometer. Collect at least 10,000-20,000 events per sample.[23] Use appropriate gating to exclude debris and cell doublets.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.

Measuring Protein Expression: Western Blotting

Causality: Western blotting allows for the detection and semi-quantification of key proteins involved in the cell cycle and DNA damage response. This is essential to validate the mechanism of action, for example, by confirming the phosphorylation of CHK2 or the upregulation of p53 and p21.[11][12]

Protocol: Western Blotting for Cell Cycle Proteins [24][25]

-

Protein Extraction: Treat cells with Irofulven as in the flow cytometry protocol. Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[24]

-

Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[24]

-

SDS-PAGE: Load the samples into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.[25]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[24]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-CHK2 (Thr68), anti-p53, anti-p21, anti-Actin) overnight at 4°C with gentle agitation.[25]

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system or X-ray film.[25]

-

Analysis: Use a loading control (e.g., β-Actin or GAPDH) to normalize protein levels and compare the expression of target proteins across different treatment conditions.

Expected Outcomes & Data Interpretation

Following treatment with an effective dose of this compound, a researcher should expect to observe the following quantitative and qualitative changes.

Table 1: Representative Cell Cycle Distribution after 24h Irofulven Treatment

| Cell Line | Treatment (IC50) | % G0/G1 | % S | % G2/M | % Sub-G1 (Apoptosis) |

| A2780 (p53-wt) | Vehicle Control | 65% | 20% | 15% | <2% |

| 1x IC50 | 55% | 35% | 10% | 5% | |

| 3x IC50 | 40% | 45% | 5% | 15% | |

| CAOV3 (p53-mut) | Vehicle Control | 50% | 30% | 20% | <2% |

| 1x IC50 | 30% | 45% | 25% | 8% | |

| 3x IC50 | 15% | 50% | 35% | 20% |

Data are hypothetical but representative of expected trends based on published literature.[2]

Table 2: Expected Changes in Key DDR Protein Expression

| Protein Target | Expected Change after Irofulven Treatment | Rationale |

| p-CHK2 (Thr68) | Increase | Activation by ATM in response to DNA damage.[9] |

| p53 | Increase (in wt cells) | Stabilization due to phosphorylation by ATM/CHK2.[1][12] |

| p21 | Increase (in p53-wt cells) | Transcriptional upregulation by activated p53.[12] |

| Cyclin A | Decrease/Modulation | Expression is linked to S-phase progression.[2] |

| Cyclin B1 | Decrease/Modulation | Expression is linked to G2/M progression.[2] |

Conclusion

This compound is a potent anti-neoplastic agent that exerts its cytotoxic effects by inducing a specific profile of DNA damage that robustly activates the ATM-CHK2 signaling pathway. The cellular response is characterized by profound cell cycle arrest, primarily in the S and G2/M phases, which is particularly evident in p53-mutant cells, and a strong G1/S arrest in p53 wild-type cells.[2] This multi-checkpoint blockade prevents the propagation of damaged DNA, ultimately leading to pre-mitotic apoptosis.[3] The detailed mechanistic understanding and the robust experimental protocols provided in this guide equip researchers with the necessary tools to effectively study and leverage the unique properties of Irofulven in drug development and cancer biology research.

References

-

Wang, J., et al. (2005). Chromosome aberrations, DNA damage signaling and chemosensitivity induced by the anticancer agent, irofulven. Cancer Research. Available at: [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

-

UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. Available at: [Link]

-

Wang, W., et al. (2004). Cell cycle arrest and CHK2 activation induced by the anticancer agent, Irofulven. Proceedings of the American Association for Cancer Research. Available at: [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

-

Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. Available at: [Link]

-

West Virginia University. (2006). DNA damage response activated by anti-cancer agent, irofulven. The Research Repository @ WVU. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. Available at: [Link]

-

Bio-protocol. (2014). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Available at: [Link]

-

Wang, J., et al. (2006). Irofulven induces replication-dependent CHK2 activation related to p53 status. International Journal of Cancer. Available at: [Link]

-

Jaspers, N. G., et al. (2002). Anti-tumour compounds illudin S and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways. DNA Repair. Available at: [Link]

-

Izbicka, E., et al. (1999). Marked Activity of Irofulven toward Human Carcinoma Cells. Clinical Cancer Research. Available at: [Link]

-

ResearchGate. (2004). CHK2 activation by irofulven in ovarian cancer cell lines. Available at: [Link]

-

Wang, J., et al. (2004). ATM-dependent CHK2 activation induced by anticancer agent, irofulven. Journal of Biological Chemistry. Available at: [Link]

-

Wang, Y., et al. (2004). Irofulven Cytotoxicity Depends on Transcription-Coupled Nucleotide Excision Repair and Is Correlated with XPG Expression in Solid Tumor Cells. Molecular Cancer Therapeutics. Available at: [Link]

-

BioWorld. (2003). Antitumor effects of irofulven in advanced cancer. Available at: [Link]

-

Woynarowski, J. M., et al. (2004). Cell cycle effects and induction of premitotic apoptosis by irofulven in synchronized cancer cells. Cancer Biology & Therapy. Available at: [Link]

-

MacDonald, J. R., et al. (2008). Synergy of irofulven in combination with other DNA damaging agents. Cancer Chemotherapy and Pharmacology. Available at: [Link]

-

Korea Institute of Science and Technology Information. (2006). Irofulven induces replication-dependent CHK2 activation related to p53 status. Available at: [Link]

-

Bio-Rad. General Protocol for Western Blotting. Available at: [Link]

-

Addgene. (2022). Western Blot. Available at: [Link]

-

Schilder, R. J., et al. (2010). A phase II evaluation of Irofulven as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer. Gynecologic Oncology. Available at: [Link]

-

ResearchGate. (2021). Induced cell cycle arrest at G2/M phase. Available at: [Link]

-

Cressman, D. E., et al. (1999). Irreversible G2-M arrest and cytoskeletal reorganization induced by cytotoxic nucleoside analogues. Journal of Biological Chemistry. Available at: [Link]

-

Jonart, L. M., et al. (2003). Enhanced antitumor activity of irofulven in combination with 5-fluorouracil and cisplatin in human colon and ovarian carcinoma cells. Cancer Chemotherapy and Pharmacology. Available at: [Link]

-

Serova, M., et al. (2005). Characterizations of irofulven cytotoxicity in combination with cisplatin and oxaliplatin in human colon, breast, and ovarian cancer cells. Cancer Chemotherapy and Pharmacology. Available at: [Link]

-

Creative Diagnostics. Chk Signaling Pathway. Available at: [Link]

-

Siddik, Z. H., et al. (2001). Antitumor activity of irofulven against human ovarian cancer cell lines, human tumor colony-forming units, and xenografts. Journal of Cancer Research and Clinical Oncology. Available at: [Link]

-

Ta, H. Q., et al. (2020). AR phosphorylation and CHK2 kinase activity regulates IR-stabilized AR–CHK2 interaction and prostate cancer survival. eLife. Available at: [Link]

-

ResearchGate. (2005). Characterizations of irofulven cytotoxicity in combination with cisplatin and oxaliplatin in human colon, breast, and ovarian cancer cells. Available at: [Link]

-

Fu, Y. J., et al. (2010). Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells. Biochimica et Biophysica Acta. Available at: [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Cell cycle effects and induction of premitotic apoptosis by irofulven in synchronized cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Irofulven induces replication-dependent CHK2 activation related to p53 status - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergy of irofulven in combination with other DNA damaging agents: synergistic interaction with altretamine, alkylating, and platinum-derived agents in the MV522 lung tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-tumour compounds illudin S and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ATM-dependent CHK2 activation induced by anticancer agent, irofulven - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. | BioWorld [bioworld.com]

- 14. Irreversible G2-M arrest and cytoskeletal reorganization induced by cytotoxic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. clyte.tech [clyte.tech]

- 18. broadpharm.com [broadpharm.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Flow cytometry with PI staining | Abcam [abcam.com]

- 21. wp.uthscsa.edu [wp.uthscsa.edu]

- 22. assaygenie.com [assaygenie.com]

- 23. bio-protocol.org [bio-protocol.org]

- 24. bio-rad.com [bio-rad.com]

- 25. addgene.org [addgene.org]

An In-Depth Technical Guide to the Structural Activity Relationship of Irofulven Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irofulven (6-hydroxymethylacylfulvene), a semi-synthetic derivative of the fungal toxin illudin S, represents a unique class of antitumor agents with a distinct mechanism of action and a compelling, albeit complex, clinical history.[1][2][3] Its activity is largely attributed to its ability to form covalent adducts with DNA, leading to cell cycle arrest and apoptosis.[1][4][5] However, the therapeutic window of irofulven has prompted extensive research into the synthesis and evaluation of analogs to improve efficacy and reduce toxicity. This guide provides a comprehensive analysis of the structural activity relationships (SAR) of irofulven analogs, synthesizing preclinical and clinical data to offer insights for the rational design of next-generation acylfulvenes. We will explore the critical molecular features required for cytotoxicity, the impact of modifications at various positions on the core structure, and the resulting effects on antitumor activity and toxicity profiles.

Introduction to Irofulven: A Novel Sesquiterpene Antitumor Agent

Irofulven (HMAF) is a derivative of illudin S, a toxic sesquiterpene produced by the Omphalotus illudens mushroom.[6] The parent compounds, illudins S and M, demonstrated potent cytotoxicity but were too toxic for clinical use. Semi-synthetic modifications led to the development of acylfulvenes, with irofulven emerging as a lead candidate.[6] It has shown promising activity against a variety of solid tumors, particularly in preclinical models of lung, colon, and pancreatic cancer.[2][5][7] Clinical trials have investigated irofulven in various cancers, including non-small cell lung cancer, pancreatic cancer, and metastatic castration-resistant prostate cancer, with mixed but informative results.[8][9][10] The unique activity spectrum of irofulven, which differs from classical alkylating agents like cisplatin, underscores its novel mechanism of action and potential to overcome certain drug resistance pathways.[2][11]

Mechanism of Action: DNA Damage and Repair Pathway Interplay

The antitumor activity of irofulven is intrinsically linked to its ability to induce DNA damage.[1][4] The molecule itself is a prodrug that becomes activated within the cell. The key reactive moieties are the cyclopropyl group and the α,β-unsaturated ketone.[6] Irofulven covalently binds to macromolecules, primarily DNA, forming adducts that obstruct critical cellular processes.[2][4] This damage triggers a cellular response, leading to S-phase cell cycle arrest and the induction of apoptosis.[1][5]

A crucial aspect of irofulven's mechanism is its interaction with DNA repair pathways. The lesions created by irofulven are primarily recognized and processed by the transcription-coupled nucleotide excision repair (TC-NER) pathway, while being largely ignored by global genome repair (GGR).[12][13] This selective repair pathway engagement is a distinguishing feature compared to other alkylating agents.[12][14] Consequently, cancer cells with deficiencies in TC-NER components, such as XPG and XPB/XPD helicases, exhibit heightened sensitivity to irofulven.[13][14] This suggests that the expression levels of certain NER proteins could serve as predictive biomarkers for irofulven sensitivity.[13]

Caption: Irofulven's mechanism of action from prodrug activation to apoptosis induction.

Core Scaffold and Pharmacophore Analysis

The irofulven molecule possesses several key structural features that are essential for its biological activity. Understanding these is fundamental to interpreting the SAR of its analogs.

Caption: The core structure of Irofulven highlighting key functional groups.

-

A. The Cyclopropyl Ring: This strained ring is critical for the alkylating activity of irofulven. Its opening allows for the formation of a reactive carbocation that covalently binds to DNA. Modifications that disrupt this ring system completely eliminate cytotoxicity.[7]

-

B. The α,β-Unsaturated Ketone: This Michael acceptor is another key site for interaction with biological nucleophiles.

-

C. The C6-Hydroxymethyl Group: The introduction of this group to the acylfulvene scaffold to create irofulven was a pivotal discovery, as it significantly enhances antitumor efficacy.[6][15] While a free allylic hydroxyl group is not strictly essential, the presence of a side chain at this position containing a heteroatom like oxygen is crucial for potent activity.[15]

-

D. The Tertiary Hydroxyl Group: This site has been a major focus for analog development. Replacing this hydroxyl with other functional groups has been shown to modulate the compound's activity and tumor selectivity.[7]

Structural Activity Relationship of Irofulven Analogs

The synthesis of several hundred irofulven analogs has provided a wealth of SAR data.[7] Modifications have been systematically made at various sites on the molecule to probe their effects on activity.[7]

Modifications of the Allylic C6-Hydroxymethyl Group

The hydroxymethyl group at the C6 position is a critical determinant of irofulven's potent antitumor activity.[15]

-

Esterification and Etherification: Replacing the hydroxyl with an acetate group (analogue 15) resulted in a compound that was as efficacious as irofulven in vivo.[15] Similarly, ether analogs also retained comparable activity to the parent compound.[15] This indicates that a free allylic hydroxyl is not an absolute requirement for high antitumor activity.[15]

-

Chain Extension: Analogs with longer chain substituents at this position, such as a hydroxypropyl group, have also demonstrated significant antitumor activity, even leading to tumor cures in preclinical models.[15]

-

Removal of the Allylic Oxygen: Analogs lacking an allylic oxygen function still retained some cytotoxicity and in vivo activity, although generally less than irofulven itself.[15] This further emphasizes that while the side chain at C6 is important, the allylic oxygen is not the sole contributor to efficacy.[15]

Modifications of the Tertiary Hydroxyl Group

This position has proven to be a fruitful site for analog development, with modifications leading to improved tumor selectivity.[7]

-

Replacement with Carbamates, Sulfonamides, and Ureas: Analogs where the tertiary hydroxyl group was replaced with carbamate, sulfonamide, or urea moieties showed a notable increase in tumor selectivity in both cell culture and xenograft studies.[6][7] These functional groups appear to favorably alter the pharmacokinetic or pharmacodynamic properties of the compounds.

Other Structural Modifications

Modifications at other sites have also been explored, often with detrimental effects on activity.

-

Cyclopropane Ring: As mentioned, any alteration to the cyclopropane ring leads to a complete loss of both cytotoxic and antitumor activity.[7]

-

Carbonyl Group and Chiral Center: Modifications at these positions also tend to eliminate the biological activity of the analogs.[7]

| Modification Site | Modification Type | Effect on Antitumor Activity | Reference |

| C6-Hydroxymethyl | Esterification (e.g., acetate) | Maintained, comparable to irofulven | [15] |

| Etherification | Maintained, comparable to irofulven | [15] | |

| Chain Extension (e.g., hydroxypropyl) | Maintained, potent activity | [15] | |

| Tertiary Hydroxyl | Replacement with Carbamate | Increased tumor selectivity | [7] |

| Replacement with Sulfonamide | Increased tumor selectivity | [7] | |

| Replacement with Urea | Increased tumor selectivity | [6][7] | |

| Cyclopropane Ring | Any modification | Complete loss of activity | [7] |

| Carbonyl Group | Modification | Elimination of activity | [7] |

Synthesis and Experimental Protocols

General Synthesis of Irofulven Analogs

Many analogs of irofulven can be readily prepared by replacing the allylic hydroxyl group with various nucleophiles under acidic conditions.[6][16][17]

Protocol: Synthesis of an Irofulven Ether Analog (Conceptual)

-

Starting Material: Irofulven is dissolved in a suitable aprotic solvent (e.g., dichloromethane).

-

Acid Catalyst: A catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) is added to the solution to facilitate the formation of a reactive allylic carbocation intermediate.

-

Nucleophile Addition: The desired alcohol (R-OH) is added to the reaction mixture. The alcohol acts as a nucleophile, attacking the carbocation to form the corresponding ether.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: The reaction is quenched with a mild base (e.g., sodium bicarbonate solution). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure ether analog.

Caption: A generalized workflow from analog synthesis to SAR analysis.

In Vitro Cytotoxicity Assay

The cytotoxic activity of newly synthesized analogs is typically evaluated against a panel of human cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: The irofulven analogs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours). Control cells receive vehicle only.

-

MTT Addition: After the incubation period, the drug-containing medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Formazan Solubilization: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent) is then added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is then determined by plotting cell viability against drug concentration.

Future Directions and Drug Development Insights

The extensive SAR studies on irofulven analogs provide a clear roadmap for future drug development efforts. The key takeaways are:

-

Preserve the Core: The cyclopropylmethyl carbinol and the α,β-unsaturated ketone systems are non-negotiable for activity and must be preserved.

-

Optimize the Periphery: The C6 side chain and the tertiary hydroxyl position are prime locations for modification to enhance efficacy, improve the therapeutic index, and overcome resistance. The success of carbamate and sulfonamide analogs at the tertiary hydroxyl site suggests that these groups can improve tumor selectivity.[7]

-

Biomarker-Driven Development: The dependence of irofulven's cytotoxicity on TC-NER suggests a personalized medicine approach.[13] Developing irofulven analogs in tandem with companion diagnostics to screen for tumors deficient in specific NER pathway components (like XPG) could be a powerful strategy to select patients most likely to respond.[13][14]

-

Combination Therapies: Irofulven has shown synergistic effects when combined with certain antimetabolites like gemcitabine and 5-fluorouracil.[5][18] Future analog development should also consider potential synergies with other anticancer agents.

Conclusion